molecular formula C16H23NO B8549429 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- CAS No. 100632-50-6

1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-

Cat. No. B8549429
M. Wt: 245.36 g/mol
InChI Key: BQSZWSBIRSECFA-UHFFFAOYSA-N
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Patent
US04588719

Procedure details

A solution of the 5-methoxy compound from step 4 above (41 g), 47-49% hydrobromic acid (410 ml) in glacial acetic acid (410 ml) is stirred at reflux under nitrogen for 2.5 hours. The cooled reaction mixture is poured into ice/water, made alkaline and the pH adjusted until no more cloudiness appears. The resulting oil is extracted into ether, washed, dried, filtered and the filtrate evaporated in vacuo forming a solid residue which is recrystallized from hot acetonitrile yielding the desired product as a crystalline solid, M.P.=129°-131° C.
Name
5-methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][CH:8]2[CH2:13][N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][CH:8]2[CH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
5-methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)CN1CCCCC1
Name
Quantity
410 mL
Type
reactant
Smiles
Br
Name
Quantity
410 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting oil is extracted into ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
forming a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hot acetonitrile yielding the desired product as a crystalline solid, M.P.=129°-131° C.

Outcomes

Product
Name
Type
Smiles
OC1=C2CCCC(C2=CC=C1)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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